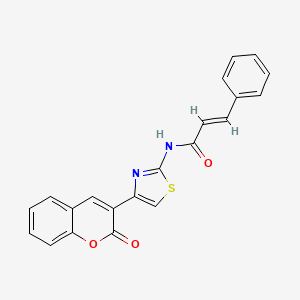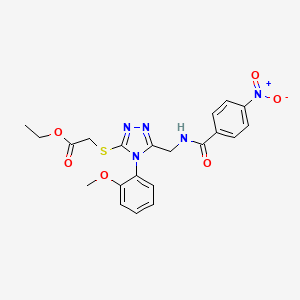![molecular formula C18H23N3O2 B2603367 N-(1,4-Dimethylpyrazol-3-yl)-N-[(4-propan-2-yloxyphenyl)methyl]prop-2-enamide CAS No. 2411318-37-9](/img/structure/B2603367.png)
N-(1,4-Dimethylpyrazol-3-yl)-N-[(4-propan-2-yloxyphenyl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,4-Dimethylpyrazol-3-yl)-N-[(4-propan-2-yloxyphenyl)methyl]prop-2-enamide, commonly known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPP is a synthetic compound that belongs to the class of pyrazole derivatives and is widely used in the research of pharmacology, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
DMPP has a wide range of applications in scientific research. It is commonly used as a research tool in pharmacology, biochemistry, and physiology. DMPP is a potent activator of nicotinic acetylcholine receptors (nAChRs) and has been used to study the function and regulation of these receptors in various tissues and cells. DMPP has also been used to investigate the role of nAChRs in the central nervous system, cardiovascular system, and immune system.
Mecanismo De Acción
DMPP acts as a potent agonist of nAChRs, which are ionotropic receptors that are widely expressed in the central and peripheral nervous system. DMPP binds to the orthosteric site of the receptor and induces a conformational change that results in the opening of the ion channel. This leads to an influx of cations, such as Na+ and Ca2+, which depolarizes the membrane potential and triggers downstream signaling events.
Biochemical and Physiological Effects:
DMPP has a wide range of biochemical and physiological effects, depending on the tissue or cell type being studied. In the central nervous system, DMPP can induce the release of neurotransmitters, such as dopamine, acetylcholine, and glutamate, and modulate synaptic plasticity. In the cardiovascular system, DMPP can induce vasodilation and decrease blood pressure. In the immune system, DMPP can modulate cytokine production and immune cell function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPP has several advantages for lab experiments. It is a potent and selective activator of nAChRs, which makes it a useful tool for studying the function and regulation of these receptors. DMPP is also relatively stable and easy to handle, which makes it suitable for use in a wide range of experimental setups. However, DMPP has some limitations as well. It can induce desensitization of nAChRs, which can complicate the interpretation of experimental results. DMPP also has some off-target effects, which can confound the interpretation of experiments that rely on the selective activation of nAChRs.
Direcciones Futuras
There are several future directions for the research of DMPP. One direction is to investigate the role of nAChRs in various disease states, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. DMPP can be used to study the function and regulation of nAChRs in these diseases and to develop new therapeutics that target these receptors. Another direction is to develop new analogs of DMPP that have improved selectivity and potency for nAChRs. These analogs can be used to study the function and regulation of nAChRs in more detail and to develop new therapeutics that target these receptors. Finally, DMPP can be used as a tool to study the role of nAChRs in various physiological processes, such as learning and memory, cardiovascular function, and immune function.
Métodos De Síntesis
The synthesis of DMPP involves the reaction of 1,4-dimethylpyrazole-3-carboxylic acid with 4-(bromomethyl)-2-propoxyphenol in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction yields DMPP as a white solid, which is then purified by recrystallization.
Propiedades
IUPAC Name |
N-(1,4-dimethylpyrazol-3-yl)-N-[(4-propan-2-yloxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-6-17(22)21(18-14(4)11-20(5)19-18)12-15-7-9-16(10-8-15)23-13(2)3/h6-11,13H,1,12H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDGDDHEKOFMSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N(CC2=CC=C(C=C2)OC(C)C)C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-Dimethylpyrazol-3-yl)-N-[(4-propan-2-yloxyphenyl)methyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-Dimethyl-4-[1-(2-methyl-1H-indole-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2603284.png)
![Ethyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2603286.png)




![3-(2-Ethyl-5-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2603292.png)


![3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B2603301.png)

![3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2603304.png)

